2-(3-Bromothiophen-2-yl)-2-methoxyethan-1-amine
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Overview
Description
2-(3-Bromothiophen-2-yl)-2-methoxyethan-1-amine is an organic compound that features a brominated thiophene ring attached to a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, which involves the reaction of 3-bromothiophene-2-carbaldehyde with appropriate amine derivatives in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromothiophen-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other functionalized derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(3-Bromothiophen-2-yl)-2-methoxyethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Bromothiophen-2-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the methoxyethanamine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Bromothiophen-2-yl)boronic acid: Another brominated thiophene derivative used in Suzuki coupling reactions.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: A related compound synthesized via Suzuki cross-coupling.
Uniqueness
2-(3-Bromothiophen-2-yl)-2-methoxyethan-1-amine is unique due to its specific combination of a brominated thiophene ring and a methoxyethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10BrNOS |
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Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C7H10BrNOS/c1-10-6(4-9)7-5(8)2-3-11-7/h2-3,6H,4,9H2,1H3 |
InChI Key |
WYPITCUGGGFPRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=C(C=CS1)Br |
Origin of Product |
United States |
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